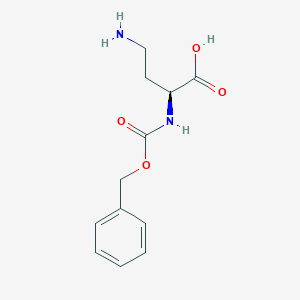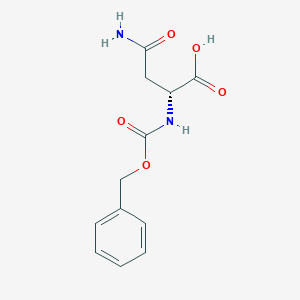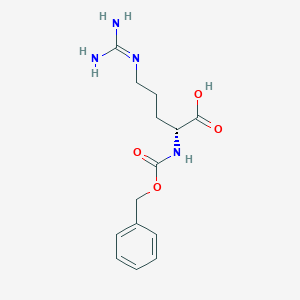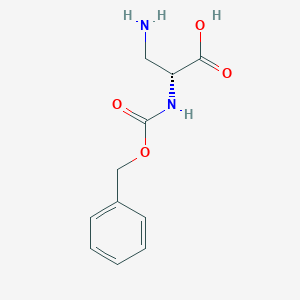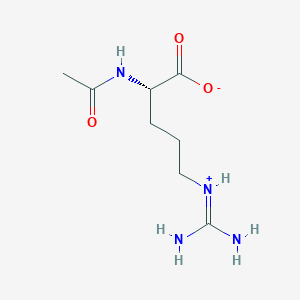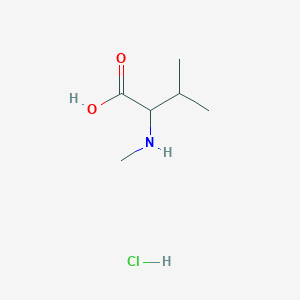
N-Methyl-DL-Valinhydrochlorid
Übersicht
Beschreibung
“N-Methyl-DL-valine hydrochloride” is a derivative of DL-valine . It is metabolized to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid in the sprout . It is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, which makes it hydrophobic functionalization and increases cell permeability .
Molecular Structure Analysis
The empirical formula of “N-Methyl-DL-valine hydrochloride” is C6H13NO2 . Its molecular weight is 131.17 . The SMILES string representation is CNC(C©C)C(O)=O .
Chemical Reactions Analysis
“N-Methyl-DL-valine hydrochloride” is metabolized to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid in the sprout . It is also involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent .
Physical And Chemical Properties Analysis
“N-Methyl-DL-valine hydrochloride” has a molecular weight of 131.17 . The empirical formula is C6H13NO2 . The SMILES string representation is CNC(C©C)C(O)=O . More detailed physical and chemical properties might be available in specialized chemical literature or databases.
Wissenschaftliche Forschungsanwendungen
Forschung zu Alzheimer-Krankheit
N-Methyl-DL-Valinhydrochlorid spielt eine bedeutende Rolle in der Alzheimer-Forschung. N-Methylaminosäuren, einschließlich N-Methyl-DL-Valin, werden auf ihr Potenzial zur Vorbeugung oder Behandlung der Alzheimer-Krankheit untersucht. Es wurde festgestellt, dass sie die Fibrillogenese von β-Amyloid (40) hemmen und β-Amyloid (40)-Fibrillen abbauen, die physiologische Merkmale von Alzheimer sind, die durch neurofibrilläre Tangles und Amyloid-Plaques gekennzeichnet sind .
2. Modifikation von Monomethyl-Auristatin F (MMAF) Diese Verbindung ist an der Modifikation von MMAF beteiligt, einem Anti-Tubulin-Mittel, das in der Krebstherapie eingesetzt wird. Die Modifikation mit this compound macht MMAF hydrophober, verbessert seine Funktionalisierung und erhöht die Zellpermeabilität, was für seine Wirksamkeit bei der gezielten Behandlung von Krebszellen entscheidend ist .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKGSVMNLYWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



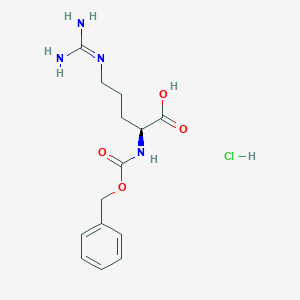
![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)
